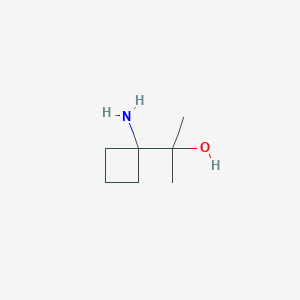
2-(1-Aminocyclobutyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminocyclobutyl)propan-2-ol is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . This compound features a cyclobutane ring substituted with an amino group and a hydroxyl group on the same carbon, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 2-(1-Aminocyclobutyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclobutanone with ammonia and a reducing agent to form the amino alcohol . Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity.
Chemical Reactions Analysis
2-(1-Aminocyclobutyl)propan-2-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Aminocyclobutyl)propan-2-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the production of fine chemicals and intermediates
Mechanism of Action
The mechanism by which 2-(1-Aminocyclobutyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 2-(1-Aminocyclobutyl)propan-2-ol include:
Cyclobutanemethanol: Lacks the amino group, making it less reactive in certain biochemical pathways.
2-Amino-2-methyl-1-propanol: Similar structure but with a different ring system, leading to different chemical properties
Properties
CAS No. |
1426426-80-3 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(1-aminocyclobutyl)propan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-6(2,9)7(8)4-3-5-7/h9H,3-5,8H2,1-2H3 |
InChI Key |
SLLGJNNAOPBYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCC1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


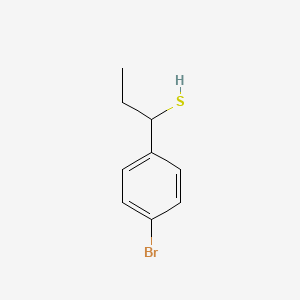
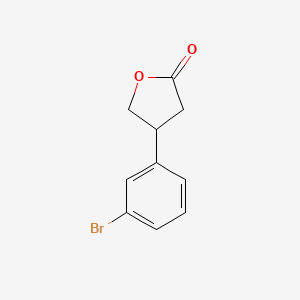
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
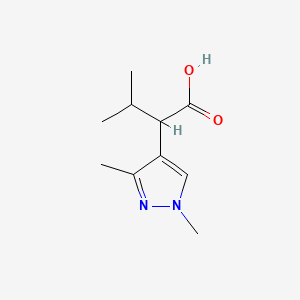
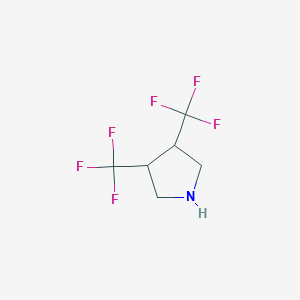
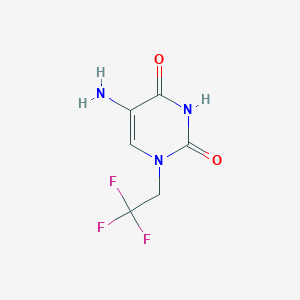
![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)
![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)
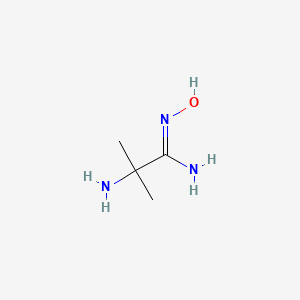


![(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine](/img/structure/B13301468.png)
